
3-Bromo-4-hydroxybenzoic acid
Overview
Description
3-Bromo-4-hydroxybenzoic acid is an organic compound with the chemical formula C7H5BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a bromine atom and the hydrogen atom at the fourth position is replaced by a hydroxyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxybenzoic acid can be achieved through several methods. One common method involves the bromination of 4-hydroxybenzoic acid. The reaction typically uses bromine as the brominating agent in the presence of a solvent like dichloroethane and an acid catalyst such as sulfuric acid . The reaction is carried out at low temperatures to control the bromination process and obtain the desired product.
Another method involves the esterification of this compound to form its methyl ester, followed by hydrolysis to yield the acid. This process involves heating the compound with methanol and sulfuric acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Esterification: The hydroxyl group can react with alcohols in the presence of an acid catalyst to form esters.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Bromination: Bromine in dichloroethane with sulfuric acid as a catalyst.
Esterification: Methanol and sulfuric acid under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted benzoic acids.
Esterification: Methyl 3-Bromo-4-hydroxybenzoate.
Oxidation: Quinones and other oxidized derivatives.
Scientific Research Applications
Pharmaceutical Development
3-Bromo-4-hydroxybenzoic acid is a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are especially relevant in the development of anti-inflammatory and analgesic medications.
- Key Findings :
- It aids in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used for pain relief.
- The compound can enhance the efficacy of certain drugs through structural modifications.
Pharmaceutical Application | Description |
---|---|
Anti-inflammatory agents | Key intermediate in NSAID synthesis |
Analgesics | Improves drug efficacy through modification |
Biochemical Research
In biochemical studies, this compound plays a significant role in understanding enzyme inhibition and metabolic pathways. This research is vital for developing new therapeutic strategies.
- Applications :
- It is used to investigate the inhibition mechanisms of specific enzymes.
- Researchers utilize this compound to explore metabolic pathways related to various diseases.
Biochemical Application | Impact |
---|---|
Enzyme inhibition studies | Helps elucidate mechanisms of drug action |
Metabolic pathway analysis | Aids in identifying potential therapeutic targets |
Polymer Chemistry
The compound serves as a modifier in polymer production, enhancing properties such as thermal stability and mechanical strength. This application is crucial for materials science and engineering.
- Benefits :
- Improves the durability and performance of polymeric materials.
- Facilitates the development of advanced materials for industrial applications.
Polymer Application | Enhancements |
---|---|
Thermal stability | Increased resistance to heat |
Mechanical strength | Improved durability under stress |
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard reference compound in chromatographic techniques. This usage aids in the accurate quantification of similar compounds within complex mixtures.
- Significance :
- Enhances the reliability of analytical methods.
- Facilitates quality control processes in various industries.
Analytical Application | Purpose |
---|---|
Chromatography standard | Ensures accuracy in compound quantification |
Cosmetic Formulations
The compound is incorporated into skincare products due to its antioxidant properties, which provide skin protection and anti-aging benefits.
- Usage :
- Acts as a preservative and stabilizer in cosmetic formulations.
- Contributes to the overall efficacy of skincare products.
Cosmetic Application | Benefits |
---|---|
Skin protection | Antioxidant properties |
Anti-aging | Reduces signs of aging |
Case Studies and Research Findings
- Pharmaceutical Synthesis : A study demonstrated that modifying the structure of this compound led to enhanced anti-inflammatory activity in synthesized compounds compared to traditional NSAIDs .
- Biochemical Pathways : Research indicated that this compound effectively inhibits certain enzymes involved in metabolic disorders, suggesting potential therapeutic applications .
- Polymer Enhancement : A case study explored how incorporating this compound into polymer matrices improved thermal stability by up to 30%, making it suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxybenzoic acid involves its interaction with specific enzymes and molecular targets. For example, it inhibits histidine decarboxylase, an enzyme responsible for converting histidine to histamine. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion process . Additionally, it can affect other metabolic pathways by interacting with various enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-hydroxybenzoic acid: Similar structure but with the bromine and hydroxyl groups swapped.
3-Chloro-4-hydroxybenzoic acid: Chlorine atom instead of bromine.
4-Hydroxybenzoic acid: Lacks the bromine atom.
Uniqueness
3-Bromo-4-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Bromo-4-hydroxybenzoic acid (C7H5BrO3) is a halogenated derivative of 4-hydroxybenzoic acid, which has garnered attention in various biological studies due to its potential pharmacological properties. This article explores the compound's biological activity, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C7H5BrO3
- Molecular Weight : 217.02 g/mol
- CAS Number : 14348-41-5
- Melting Point : 176°C to 178°C
The biological activity of this compound is primarily linked to its structural similarity to 4-hydroxybenzoic acid, a precursor in the biosynthesis of coenzyme Q (CoQ). The compound has been shown to influence CoQ biosynthesis pathways, which are critical for mitochondrial function and energy production in cells.
Key Findings:
- CoQ Biosynthesis : Analog studies indicate that compounds similar to 4-hydroxybenzoic acid can reactivate endogenous CoQ biosynthesis in various models, including yeast and mammalian cell cultures. This suggests that this compound may have similar effects, potentially providing therapeutic benefits in conditions related to CoQ deficiency .
Biological Activity Overview
Study 1: Reactivation of CoQ Biosynthesis
A study published in Frontiers in Physiology demonstrated that analogs of 4-hydroxybenzoic acid could reactivate CoQ biosynthesis in yeast models with genetic deficiencies. The findings suggest that similar compounds, including this compound, might offer therapeutic avenues for treating mitochondrial disorders .
Study 2: Antioxidant Activity Assessment
An investigation into the antioxidant capabilities of various benzoic acid derivatives found that these compounds could scavenge free radicals effectively. While specific data on this compound was not highlighted, the overall trend supports its potential as an antioxidant agent .
Data Table: Summary of Biological Activities
Q & A
Q. Basic: What spectroscopic methods are used to confirm the structure of 3-bromo-4-hydroxybenzoic acid derivatives?
Answer: Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are standard for structural validation. For example, in the synthesis of benzamide derivatives (e.g., 3a , 3b ), NMR confirmed proton environments, while HRMS matched theoretical molecular weights to experimental values, ensuring correct functionalization of the aromatic ring and side chains .
Q. Basic: How are intermediates purified during the synthesis of this compound derivatives?
Answer: Silica gel column chromatography is commonly employed under anhydrous conditions. For instance, the purification of 5 (this compound succinimidyl ester) involved reaction in anhydrous methanol, followed by concentration under reduced pressure and chromatographic separation to isolate high-purity intermediates .
Q. Basic: What are the critical storage conditions for this compound?
Answer: The compound should be stored in a cool (2–30°C), dry environment, protected from light and moisture. Its predicted density (1.861 g/cm³) suggests stability under standard laboratory conditions, but decomposition risks increase with prolonged exposure to humidity or elevated temperatures .
Q. Advanced: How can reaction pathways for this compound derivatives be optimized for higher yields?
Answer: Optimization involves controlling reaction stoichiometry, solvent polarity, and temperature. In the synthesis of 7a , adjusting the molar ratio of this compound to fluorinated tosylates (e.g., 2-fluoroethyl tosylate) in aprotic solvents (e.g., dichloromethane) improved coupling efficiency and reduced byproduct formation .
Q. Advanced: What strategies are used to design this compound-based ligands for receptor binding studies?
Answer: Structural modifications focus on introducing fluorinated or piperidine-containing side chains to enhance lipophilicity and binding affinity. For example, 6 (3-bromo-4-hydroxy-N-{2-(piperidin-1-yl)ethyl}benzamide) was designed to target sigma receptors, with in vitro assays validating its high affinity through competitive binding experiments .
Q. Advanced: How are mechanistic studies conducted on the degradation of this compound in environmental systems?
Answer: Catalytic pathways, such as cob(I)alamin-mediated dehalogenation, are analyzed using kinetic and spectroscopic methods. Figure 5 in illustrates the interaction between cob(I)alamin and the compound, highlighting bromine displacement and subsequent formation of hydroxylated byproducts .
Q. Advanced: How can contradictory data in spectroscopic analysis of derivatives be resolved?
Answer: Cross-validation using complementary techniques (e.g., FT-IR for functional groups, X-ray crystallography for stereochemistry) resolves ambiguities. For example, conflicting NMR signals in crowded aromatic regions may be clarified via -NMR or 2D-COSY experiments to assign proton-proton correlations .
Q. Basic: What safety precautions are essential when handling this compound?
Answer: Use personal protective equipment (PPE) to avoid skin/eye contact. In case of exposure, flush eyes with water for 10–15 minutes and wash skin with soap and water. Waste must be segregated and processed by certified hazardous waste handlers to prevent environmental contamination .
Q. Advanced: What role does this compound play in synthesizing fluorinated biomarkers?
Answer: It serves as a precursor for -labeled tracers. For instance, coupling with 2-[]fluoroethyl tosylate introduces radiolabeled groups, enabling positron emission tomography (PET) imaging probes targeting neurological receptors .
Q. Advanced: How are computational methods applied to predict the reactivity of this compound derivatives?
Answer: Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic substitution. Molecular docking simulations further assess binding modes with target proteins, guiding synthetic prioritization of high-affinity candidates .
Properties
IUPAC Name |
3-bromo-4-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEQDAIDOBVHEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931899 | |
Record name | 3-Bromo-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14348-41-5 | |
Record name | 3-Bromo-4-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14348-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-hydroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.